Proline and derivatives
Proline and its derivatives are essential components in the field of chemistry, particularly within pharmaceuticals, polymers, and biochemical research. Proline, a cyclic non-aliphatic amino acid, is unique due to its lack of a chiral center, although it still exhibits certain conformational flexibility. This feature makes proline critical for protein structure and function.
Derivatives of proline, such as esters, amides, and substituted prolines, offer enhanced reactivity and versatility in chemical synthesis. They are widely used in the development of drugs, where their structural modifications can improve bioavailability, stability, or pharmacological properties. In polymer chemistry, proline derivatives play a crucial role due to their ability to influence the physical and mechanical properties of polymers, making them suitable for applications ranging from medical devices to textiles.
Moreover, these compounds are extensively studied in biochemical research for understanding protein folding mechanisms, enzyme kinetics, and molecular biology processes. The unique properties of proline and its derivatives make them indispensable tools in both academic and industrial settings.

Structure | Chemical Name | CAS | MF |
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L-Proline,4-hydroxy-5-oxo- | 716361-98-7 | C5H7NO4 |
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2-Pyrrolidinecarboxamide, N-[(1E)-2-(2,4-dibromo-5-methoxyphenyl)ethenyl]-1-methyl-, (2S)- | 99615-75-5 | C15H18Br2N2O2 |
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Amathamide A; Z-Isomer | 99615-76-6 | C15H18Br2N2O2 |
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Desalicetin-2'-(4-Amino-2-hydroxybenzoyl) | 55051-88-2 | C24H37N3O9S |
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N/A | 14042-43-4 | C19H36N2O6S |
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Penmacric acid | 55297-13-7 | C7H10N2O5 |
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L-Proline, 4-hydroxy-1-methyl-, trans- | 4252-82-8 | C6H11NO3 |
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2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate | 39032-05-8 | C23H34N2O9S |
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Boneratamide B | 786699-00-1 | C23H36N2O4 |
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(2R)-5-oxopyrrolidine-2-carboxylic acid | 4042-36-8 | C5H7NO3 |
Related Literature
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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